molecular formula C13H20N2 B13231444 1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine

Cat. No.: B13231444
M. Wt: 204.31 g/mol
InChI Key: BLRQMBGXUBPPLR-UHFFFAOYSA-N
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Description

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide increased three-dimensional coverage due to the non-planarity of the ring .

Preparation Methods

The synthesis of 1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings. Industrial production methods may involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyrrolidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, leading to different biological profiles . The compound may act on various receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to unique biological activities and applications . The non-planarity and stereogenicity of the pyrrolidine ring contribute to the distinct properties of each derivative.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h3-7,11,13-14H,8-10H2,1-2H3

InChI Key

BLRQMBGXUBPPLR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCN(C2)C

Origin of Product

United States

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